![molecular formula C21H15FO3 B5786277 3-[(3-fluorobenzyl)oxy]-4-methyl-6H-benzo[c]chromen-6-one](/img/structure/B5786277.png)
3-[(3-fluorobenzyl)oxy]-4-methyl-6H-benzo[c]chromen-6-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-[(3-fluorobenzyl)oxy]-4-methyl-6H-benzo[c]chromen-6-one is a synthetic compound that belongs to the family of chromones. It has been extensively studied for its potential use in various scientific research applications.
Mécanisme D'action
The mechanism of action of 3-[(3-fluorobenzyl)oxy]-4-methyl-6H-benzo[c]chromen-6-one involves the inhibition of various enzymes and signaling pathways involved in inflammation and cancer. It has been found to inhibit the activity of cyclooxygenase-2 (COX-2) and lipoxygenase (LOX), which are enzymes involved in the production of inflammatory mediators. It has also been found to inhibit the activity of various signaling pathways such as nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK), which are involved in the regulation of inflammation and cancer.
Biochemical and Physiological Effects
This compound has been found to exhibit various biochemical and physiological effects. It has been found to reduce the production of inflammatory mediators such as prostaglandins and leukotrienes. It has also been found to reduce oxidative stress and increase antioxidant enzyme activity. In addition, it has been found to induce apoptosis and inhibit cell proliferation in cancer cells.
Avantages Et Limitations Des Expériences En Laboratoire
One of the major advantages of 3-[(3-fluorobenzyl)oxy]-4-methyl-6H-benzo[c]chromen-6-one is its potential use in the treatment of various diseases such as inflammation and cancer. It has also been found to exhibit low toxicity and good bioavailability. However, one of the limitations of this compound is its limited solubility in water, which can affect its use in certain experiments.
Orientations Futures
There are several future directions for the study of 3-[(3-fluorobenzyl)oxy]-4-methyl-6H-benzo[c]chromen-6-one. One of the future directions is the development of more efficient synthesis methods to improve the yield and purity of the compound. Another future direction is the study of its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Furthermore, the study of its potential use in combination with other drugs for the treatment of various diseases is also an area of interest.
Méthodes De Synthèse
The synthesis of 3-[(3-fluorobenzyl)oxy]-4-methyl-6H-benzo[c]chromen-6-one involves the reaction of 3-fluorobenzyl bromide with 4-methylchromone in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) under reflux conditions. The resulting product is then purified using column chromatography to obtain the final compound.
Applications De Recherche Scientifique
3-[(3-fluorobenzyl)oxy]-4-methyl-6H-benzo[c]chromen-6-one has been studied for its potential use in various scientific research applications. It has been found to exhibit anti-inflammatory, antioxidant, and anticancer properties. It has also been studied for its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
Propriétés
IUPAC Name |
3-[(3-fluorophenyl)methoxy]-4-methylbenzo[c]chromen-6-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H15FO3/c1-13-19(24-12-14-5-4-6-15(22)11-14)10-9-17-16-7-2-3-8-18(16)21(23)25-20(13)17/h2-11H,12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DOIBOCIZPSTDOA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC2=C1OC(=O)C3=CC=CC=C23)OCC4=CC(=CC=C4)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H15FO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-{[(2-methylphenyl)amino]carbonothioyl}-2-(1-naphthyl)acetamide](/img/structure/B5786194.png)

![2-[5-(3,4-diethoxyphenyl)-1,2,4-oxadiazol-3-yl]pyridine](/img/structure/B5786211.png)
![4-[benzyl(methylsulfonyl)amino]-N-methylbenzamide](/img/structure/B5786229.png)
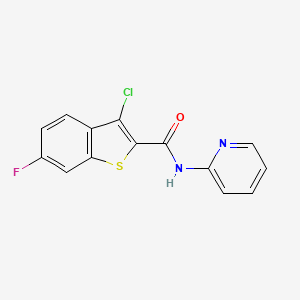


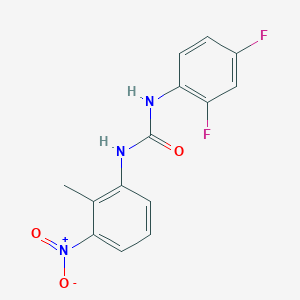
![2-{[(3,4-dimethoxyphenyl)acetyl]amino}-5-hydroxybenzoic acid](/img/structure/B5786267.png)
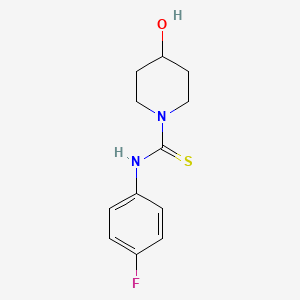
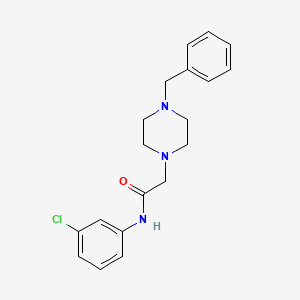
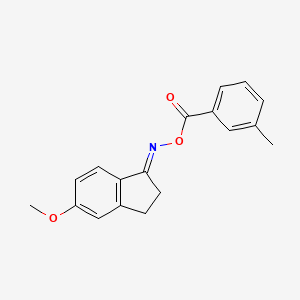
![4-[(2-methoxybenzylidene)amino]-4-azatricyclo[5.2.1.0~2,6~]dec-8-ene-3,5-dione](/img/structure/B5786290.png)
![N'-[(6-chloro-1,3-benzodioxol-5-yl)methylene]-2-(4-isopropylphenyl)-6-methyl-4-quinolinecarbohydrazide](/img/structure/B5786298.png)